molecular formula C10H7NO B1297982 Quinoline-6-carbaldehyde CAS No. 4113-04-6

Quinoline-6-carbaldehyde

Cat. No.: B1297982
CAS No.: 4113-04-6
M. Wt: 157.17 g/mol
InChI Key: VUAOIXANWIFYCU-UHFFFAOYSA-N
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Description

Quinoline-6-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring. This compound features an aldehyde functional group at the 6-position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

Quinoline-6-carbaldehyde, also known as 6-Quinolinecarboxaldehyde, is a compound that has been studied for its potential biological activities Quinoline derivatives have been reported to interact with diverse biological targets like proteins, receptors, and enzymes .

Mode of Action

It’s known that quinoline derivatives can interact with their targets mainly through intercalation . For instance, in a study of fluoroquinolines, it was found that the synthesized compounds interacted with DNA mainly through intercalation .

Biochemical Pathways

Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . This suggests that this compound may potentially affect pathways related to cell survival and death.

Pharmacokinetics

In a study of fluoroquinolines, it was found that all of the synthesized compounds obeyed lipinski’s rule of five without violation , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

Quinoline derivatives have been reported to induce apoptosis , suggesting that this compound may have similar effects.

Action Environment

It’s known that the broad application of suzuki–miyaura coupling, a reaction often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

Biochemical Analysis

Biochemical Properties

Quinoline-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with protein kinase CK2, a serine/threonine kinase involved in various cellular processes such as cell growth, proliferation, and apoptosis . The interaction between this compound and protein kinase CK2 involves the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can affect the phosphorylation of downstream substrates, thereby modulating various cellular pathways.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, for example, the compound can induce apoptosis by inhibiting protein kinase CK2, which is often overexpressed in cancerous tissues . This inhibition leads to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic signals. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of protein kinase CK2 and other related enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like protein kinase CK2. By binding to the active site of the enzyme, this compound inhibits its activity, leading to a decrease in the phosphorylation of target proteins . This inhibition can result in changes in gene expression, as the phosphorylation state of transcription factors and other regulatory proteins is altered. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of cancer . The compound’s ability to inhibit protein kinase CK2 and induce apoptosis remains consistent over time, although its potency may decrease due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinase CK2 and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other enzymes and biomolecules, leading to off-target effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with protein kinase CK2. The compound can affect metabolic flux and metabolite levels by modulating the activity of this enzyme . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and efficacy . For example, this compound may be transported into cells via specific transporters, allowing it to reach its target enzymes and exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where quinoline is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 6-position . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave-assisted synthesis and the use of recyclable catalysts are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products

    Oxidation: Quinoline-6-carboxylic acid.

    Reduction: Quinoline-6-methanol.

    Substitution: 2-bromothis compound or 4-nitrothis compound.

Comparison with Similar Compounds

Quinoline-6-carbaldehyde can be compared with other quinoline derivatives such as:

This compound is unique due to its specific position of the aldehyde group, which influences its chemical behavior and suitability for various applications.

Properties

IUPAC Name

quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAOIXANWIFYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354177
Record name Quinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4113-04-6
Record name Quinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinolinecarbaldehyde
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Synthesis routes and methods I

Procedure details

6-Methyl-quinoline (Aldrich Chemical Co.) (1 g, 7.0 mmol) and selenium dioxide (2.32 g, 21.0 mmol) were combined in the absence of solvent and heated at 100° C. under a nitrogen atmosphere for 16 h. The reaction mixture was allowed to cool to room temperature, taken up in MeOH and presorbed onto silica gel. Chromatography using a 3:1 mixture of pentane: EtOAc provided the title product (236 mg, 21%); 1HNMR (400 MHz, CDCl3) δ: 7.46-7.52 (m, 2H), 7.98 (d, 1H), 8.33-8.37 (m, 2H), 9.03 (d, 1H), 10.18 (s, 1H); m/z (ES+) 315 (2MH+).
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21%

Synthesis routes and methods II

Procedure details

A mixture of 34 parts of 6-quinolinemethanol, 70 parts of manganese(IV)oxide and 300 parts of trichloromethane was stirred for 24 hours at room temperature. The reaction mixture was filtered over diatomaceous earth and the filtrate was evaporated, yielding 27.7 parts (82.7%) of 6-quinolinecarboxaldehyde; mp. 72° C. (interm. 16).
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Synthesis routes and methods III

Procedure details

A mixture of 6-methylquinoline (5.72 g, 40.0 mmol) and selenium oxide (4.44 g, 40.0 mmol) was heated to 220° C. for 1 h. After cooling down the residue was dissolved in ethyl acetate (100 mL). The organic solution was washed with brine, dried over MgSO4. Evaporation of solvents provided a solid, which was recrystalized from ether-hexane (1:1) mixture to give 6-quinolinecarboxaldehyde (3.45 g, 55%).
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5.72 g
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Synthesis routes and methods IV

Procedure details

A mixture of SeO2 (10.89 g, 99 mmol) and 6-methylquinoline (12.87 g, 90 mmol) was heated to 150° C. and stirred for 16 h. Then it was cooled to room temperature and EtOAc (400 ml) was added. After filtration, the filtrate was concentrated to obtain the crude compound, which was purified by chromatography (silica gel, petroleum ether/EtOAc 5:1 to 2:1) to afford the title compound (2.87 g, yield 20%). LC-MS (ESI) m/z: 158 (M+1)+.
[Compound]
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SeO2
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10.89 g
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20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 6-Quinolinecarboxaldehyde utilized in the synthesis of bioactive compounds?

A: 6-Quinolinecarboxaldehyde serves as a versatile building block for synthesizing complex heterocyclic compounds, particularly those with potential biological activity. For instance, it plays a crucial role in a facile four-step synthesis of 1H-pyrrolo[2,3-f]quinoline-2-carboxamides []. These carboxamides exhibit promising cytotoxic activity against various cancer cell lines, including the human non-small cell lung cancer cell line NSCLC-N16-L16 [].

Q2: What makes 6-Quinolinecarboxaldehyde suitable for creating coordination polymers with unique properties?

A: 6-Quinolinecarboxaldehyde's structure, featuring a quinoline ring system with a carboxaldehyde substituent, enables its use as a bridging organic ligand in coordination polymers []. The nitrogen atom within the quinoline ring readily forms coordination bonds with metal ions, such as copper halides []. This coordination leads to the formation of extended polymeric structures with fascinating properties. Notably, the orientation of the aldehyde group in 6-Quinolinecarboxaldehyde based coordination polymers can significantly influence the resulting crystal structure and consequently impact the material's luminescence properties [].

Q3: How do researchers investigate the structural properties of 6-Quinolinecarboxaldehyde?

A: Researchers employ a combination of experimental and theoretical techniques to elucidate the structural and vibrational characteristics of 6-Quinolinecarboxaldehyde []. Experimentally, Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and dispersive-Raman spectroscopy provide valuable insights into the molecule's vibrational modes and functional group identification []. These experimental observations are complemented by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, particularly the B3LYP functional, to predict and validate the molecule's vibrational frequencies and structural parameters []. This combined approach offers a comprehensive understanding of 6-Quinolinecarboxaldehyde's structural properties.

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